N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
Synthesis Analysis
The synthesis of N-(2-Fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves intricate chemical reactions. A study by Mary et al. (2020) discusses the synthesis of a similar compound, highlighting the use of FT-IR and FT-Raman spectra for characterization. The equilibrium geometry and vibrational assignments were carried out using density functional B3LYP method with a 6-311G++(d,p) basis set, providing a foundation for understanding the synthesis process of complex acetamide compounds (Mary et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through spectroscopic methods and quantum chemical insights. Mary et al. (2020) provided a comprehensive analysis of the hydrogen-bonded interactions and the spectroscopic characteristics of a closely related molecule. The study utilized the B3LYP method for vibrational assignments, contributing to a deeper understanding of the molecular structure of complex acetamides (Mary et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2-Fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide include its interactions with various reagents and its behavior under different chemical conditions. These aspects are crucial for understanding how the compound can be manipulated and used in various chemical processes. However, specific studies focusing on this compound's chemical reactions and properties are limited in the available literature.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are essential for understanding the compound's behavior in physical and chemical processes. The study by Subasri et al. (2016) on similar compounds provides insights into the crystal structures, indicating the folded conformation about the methylene C atom of the thioacetamide bridge, which can be informative for analyzing the physical properties of N-(2-Fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (Subasri et al., 2016).
Scientific Research Applications
Quantum Chemical Insight and Molecular Structure
- Quantum Chemical Analysis : The compound has been characterized using FT-IR and FT-Raman spectra, with density functional B3LYP method revealing detailed vibrational assignments and molecular structure. The study provides insights into the molecular geometry and intermolecular interactions based on Hirshfeld surfaces, offering a deeper understanding of the molecule's properties (Mary et al., 2020).
Antitumor Activity
- Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : This compound shows potential as a dual inhibitor, demonstrating significant antitumor activity. Such properties are beneficial for developing cancer therapeutics targeting specific enzymes involved in tumor growth and proliferation (Gangjee et al., 2008).
Crystal Structures and Molecular Conformations
- Crystallographic Analysis : Studies have detailed the crystal structures and molecular conformations of related compounds, providing essential data for understanding the molecular interactions and stability, which is crucial for pharmaceutical development (Subasri et al., 2016); (Subasri et al., 2017).
Synthesis and Spectral Characterization
- Synthesis and Characterization : New methods have been explored for synthesizing and characterizing similar compounds, offering pathways for the development of novel therapeutic agents (Zaki et al., 2017).
Glutaminase Inhibition
- Inhibition of Glutaminase : Analogues of the compound have been evaluated as inhibitors of kidney-type glutaminase, a target for cancer therapy. Such studies highlight the potential therapeutic applications of this compound in treating cancer (Shukla et al., 2012).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S2/c21-14-8-4-5-9-15(14)22-17(25)12-28-20-23-16-10-11-27-18(16)19(26)24(20)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQHBEYIDZLZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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